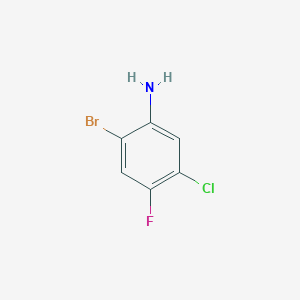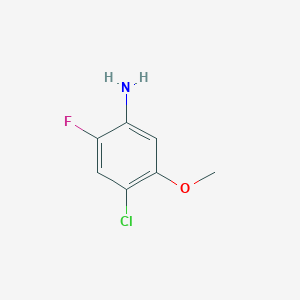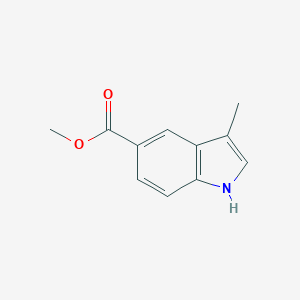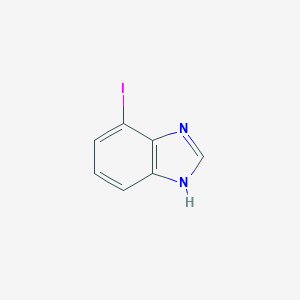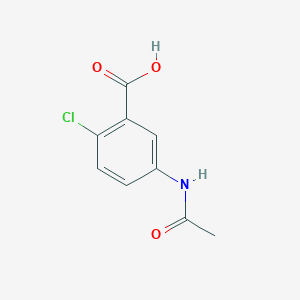
5-(Acetylamino)-2-chlorobenzoic acid
描述
The description of a compound typically includes its molecular formula, structure, and basic properties. For example, 5-Acetamidopentanoic acid is a member of the class of acetamides that is the acetyl derivative of 5-aminopentanoic acid .
Synthesis Analysis
The synthesis of a compound involves chemical reactions that convert simpler substances into the desired compound. N-terminal acetylation is a widespread protein modification among eukaryotes and prokaryotes alike. By appending an acetyl group to the N-terminal amino group, the charge, hydrophobicity, and size of the N-terminus is altered in an irreversible manner .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, Protein Nt-acetylation refers to the covalent attachment of an acetyl group (CH3CO) to the free α-amino group (NH3+) at the N-terminal end of a polypeptide .科学研究应用
Tissue Engineering
“5-(Acetylamino)-2-chlorobenzoic acid” is a type of acylaminobenzoic acid , which is an organic compound that consists of a benzoic acid with an acylamino substitution . This compound has been used in the field of tissue engineering, specifically in the creation of 3D printed scaffolds based on hyaluronic acid bioinks . These scaffolds are used for tissue regeneration and biomedical engineering .
Anti-Tumorigenic Properties
Another significant application of “5-(Acetylamino)-2-chlorobenzoic acid” is its use as a novel HDAC inhibitor with anti-tumorigenic properties . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression . By inhibiting this enzyme, these compounds can alter the behavior of cells and can be used to treat a variety of diseases, including cancer .
Inflammation Treatment
The compound has also been found to have anti-inflammatory effects . This makes it a potential candidate for the treatment of conditions characterized by inflammation .
Peptide Amidation Inhibition
“5-(Acetylamino)-2-chlorobenzoic acid” is also known to inhibit peptide amidation , a process that is essential for the bioactivation of peptide hormones . This property could have potential applications in the treatment of diseases related to peptide hormones .
Modulation of Signaling Pathways
The compound has been found to modulate signaling pathways involved in cell growth and survival . This could have potential applications in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Stem Cell Differentiation
The compound plays a significant role in stem cell differentiation . This could have potential applications in regenerative medicine, where stem cells are used to repair or replace damaged tissues .
作用机制
Target of Action
It is structurally similar to other acylaminobenzoic acid derivatives , which are known to interact with various enzymes and receptors in the body. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a similar compound, has been shown to target Neuraminidase in Influenza B virus and Influenza A virus .
Mode of Action
For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is known to inhibit Neuraminidase, an enzyme crucial for the life cycle of influenza viruses .
Biochemical Pathways
Similar compounds like 5-aminolevulinic acid (ala) are known to be key precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and siroheme . These compounds play crucial roles in various biological processes, including photosynthesis and oxygen transport.
Result of Action
Structurally similar compounds like 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester have been reported to exhibit anti-tumorigenic properties by inhibiting histone deacetylase (hdac) enzymes .
Action Environment
It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the stability and efficacy of similar compounds .
未来方向
Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. For instance, alterations in the intestinal microbiota induced by 5-ASA directed the host immune system towards an anti-inflammatory state, which underlies the mechanism of 5-ASA efficacy .
属性
IUPAC Name |
5-acetamido-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFQIUOTAJRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350494 | |
| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetylamino)-2-chlorobenzoic acid | |
CAS RN |
719282-11-8 | |
| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









